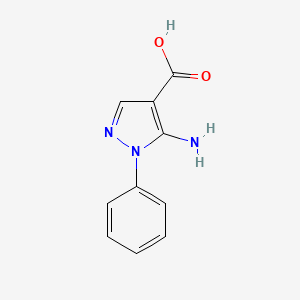

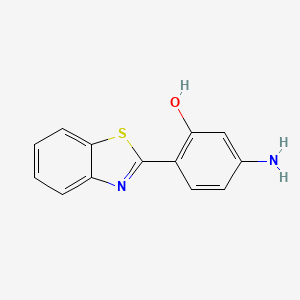

![molecular formula C11H13N3OS B1269672 4-甲基-5-[(4-甲基苯氧基)甲基]-4H-1,2,4-三唑-3-硫醇 CAS No. 309726-20-3](/img/structure/B1269672.png)

4-甲基-5-[(4-甲基苯氧基)甲基]-4H-1,2,4-三唑-3-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of triazole derivatives often involves multistep reactions that include cyclization, substitution, and condensation reactions. The process may employ starting materials like thiosemicarbazides or hydrazides that undergo cyclization in the presence of various reagents to form the triazole core. Subsequent functionalization at the 3, 4, or 5 positions of the triazole ring can introduce additional substituents like the methylphenoxy group, tailoring the compound's properties for specific applications.

Molecular Structure Analysis

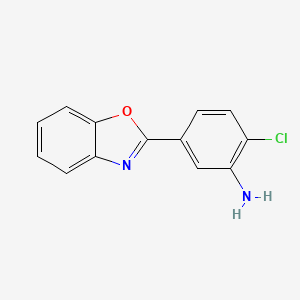

Triazole derivatives, including 4-methyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol, exhibit a planar molecular structure that facilitates the formation of stable intermolecular interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. These interactions significantly influence the compound's crystalline structure, solubility, and thermal stability. Advanced techniques like single-crystal X-ray diffraction and nuclear magnetic resonance (NMR) spectroscopy are crucial for elucidating the precise molecular structure and confirming the presence of functional groups and their orientations.

Chemical Reactions and Properties

Triazole derivatives are known for their reactivity towards nucleophilic substitution, addition reactions, and their ability to act as ligands in coordination chemistry. The presence of the triazole ring and the thiol group in 4-methyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol provides reactive sites for further chemical modifications, enabling the synthesis of a wide range of derivatives with varied biological and chemical properties.

Physical Properties Analysis

The physical properties of 4-methyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol, such as melting point, solubility, and crystal structure, are influenced by its molecular structure. These properties are critical for determining the compound's suitability for different applications, including its behavior in organic solvents, its thermal stability, and its crystalline form, which affects its processing and handling.

Chemical Properties Analysis

The chemical stability, reactivity, and interaction with various reagents are essential aspects of the chemical properties of triazole derivatives. Studies on the compound's behavior in different chemical environments can provide valuable insights into its potential applications, particularly in the development of new pharmaceuticals, agrochemicals, and materials with specific functionalities.

For detailed insights and further information on related compounds and their properties, the following references are invaluable:

- (Panini et al., 2014): This study offers insights into the intermolecular interactions and crystal structure of a related triazole derivative, highlighting the importance of various non-covalent interactions in stabilizing the molecular structure.

- (Chauhan et al., 2019): This paper discusses the synthesis, characterization, and application of a triazole derivative as a corrosion inhibitor, demonstrating the compound's practical applications and chemical properties.

- (Srivastava et al., 2016): This research focuses on the synthesis, spectral analysis, and theoretical studies of a triazole compound, offering a comprehensive view of its molecular structure and potential biological activities.

科学研究应用

- Summary of the Application: This compound has been used in the design and synthesis of new molecules with potential pharmacological properties . The research focused on cardiovascular diseases, specifically hypertension .

- Methods of Application or Experimental Procedures: The compounds were subjected to docking (against AT 1 receptor protein enzyme in complex with Lisinopril), in vitro angiotensin converting enzyme inhibition, anti-proliferative, anti-inflammatory screening (through egg albumin denaturation inhibition and red blood cell membrane stabilization assay) and finally anti-fungal activity analyses .

- Results or Outcomes: Some of the synthesized compounds showed significant pharmacological properties . The research suggests that these compounds could potentially be used in the treatment of cardiovascular diseases .

属性

IUPAC Name |

4-methyl-3-[(4-methylphenoxy)methyl]-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3OS/c1-8-3-5-9(6-4-8)15-7-10-12-13-11(16)14(10)2/h3-6H,7H2,1-2H3,(H,13,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJGSEVWOQOHWGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC2=NNC(=S)N2C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354641 |

Source

|

| Record name | 4-methyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |

CAS RN |

309726-20-3 |

Source

|

| Record name | 4-methyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

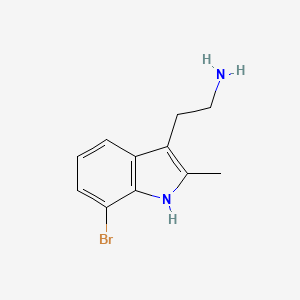

![4-Benzyl-5-methyl-4h-[1,2,4]triazole-3-thiol](/img/structure/B1269600.png)

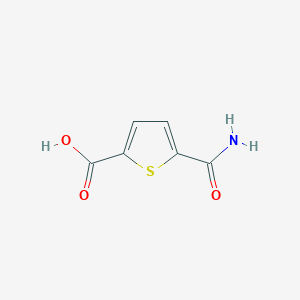

![2-amino-N-phenyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B1269602.png)

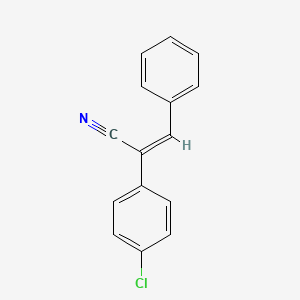

![ethyl 2-amino-1-(2-hydroxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B1269608.png)